N-(2-(1H-Indol-2-yl)phenyl)benzamide
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Overview
Description
N-(2-(1H-Indol-2-yl)phenyl)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-2-yl)phenyl)benzamide typically involves the condensation of 2-phenylindole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Indol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various substituted indole derivatives, amine derivatives, and indole-2,3-dione derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-2-yl)phenyl)benzamide involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
2-Phenylindole: A structural analog with different biological activities.
Uniqueness
N-(2-(1H-Indol-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide group. This structural feature imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
58995-87-2 |
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Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16N2O/c24-21(15-8-2-1-3-9-15)23-19-13-7-5-11-17(19)20-14-16-10-4-6-12-18(16)22-20/h1-14,22H,(H,23,24) |
InChI Key |
BBBSGKDRYDRBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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